molecular formula C16H25NO2 B2613311 Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate CAS No. 2503209-17-2

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate

Cat. No. B2613311
CAS RN: 2503209-17-2
M. Wt: 263.381
InChI Key: IEIODQWRRZLVNS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate is a chemical compound with the CAS Number: 2503209-17-2 . It has a molecular weight of 263.38 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (2-ethynylspiro[3.5]nonan-2-yl)carbamate . The InChI code for this compound is 1S/C16H25NO2/c1-5-16(17-13(18)19-14(2,3)4)11-15(12-16)9-7-6-8-10-15/h1H,6-12H2,2-4H3,(H,17,18) .


Physical And Chemical Properties Analysis

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Hydrogen Bond Interactions : Carbamate derivatives, including tert-butyl carbamate compounds, have been synthesized and structurally characterized. Studies such as those by Das et al. (2016) highlight the synthesis of carbamate derivatives and their structural analysis through X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures. This work suggests potential applications in the design of materials with specific molecular orientations and interactions Das et al., 2016.

  • Metalation and Alkylation Studies : Research by Sieburth et al. (1996) on tert-butyl carbamate derivatives examines their ability to undergo metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study provides insights into the versatility of carbamate derivatives in synthetic chemistry, potentially offering pathways for creating diverse organic molecules Sieburth et al., 1996.

Applications in Material Science

  • Organogel Formation and Sensory Materials : The study by Sun et al. (2015) explores benzothiazole-modified carbazole derivatives, demonstrating that tert-butyl groups play a crucial role in the formation of organogels. These materials emit strong blue light and can detect volatile acid vapors, suggesting applications in the development of fluorescent sensory materials for environmental monitoring Sun et al., 2015.

Synthetic Methodologies

  • Curtius Rearrangement for Boc-Protected Amines : Research by Lebel and Leogane (2005) presents a mild and efficient one-pot Curtius rearrangement method for the synthesis of tert-butyl carbamates from carboxylic acids. This method is compatible with a wide range of substrates and provides a convenient approach to synthesizing protected amino acids, highlighting the utility of carbamate derivatives in organic synthesis Lebel & Leogane, 2005.

properties

IUPAC Name

tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-16(17-13(18)19-14(2,3)4)11-15(12-16)9-7-6-8-10-15/h1H,6-12H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIODQWRRZLVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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